Juncusol
Overview
Description
Juncusol is a phenanthrene derivative, specifically a 9,10-dihydrophenanthrene, found in various species of the Juncus plant, such as Juncus acutus, Juncus effusus, and Juncus roemerianus . It is known for its antimicrobial properties and has shown activity against Bacillus subtilis and Staphylococcus aureus . Additionally, this compound exhibits toxic effects on estuarine fish and shrimp .
Preparation Methods
Synthetic Routes and Reaction Conditions: Juncusol can be synthesized through several methods. One notable method involves the use of hypervalent iodine(III) reagents to transform phenanthrene derivatives . The synthesis typically involves the following steps:
Starting Material: Phenanthrene derivatives.
Reagents: Hypervalent iodine(III) reagents.
Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the principles of organic synthesis involving phenanthrene derivatives. The process would likely involve large-scale reactions using hypervalent iodine(III) reagents under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Juncusol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products:
Oxidation Products: Quinones and other oxidized phenanthrene derivatives.
Reduction Products: Dihydro derivatives of this compound.
Substitution Products: Functionalized phenanthrene derivatives with various substituents.
Scientific Research Applications
Juncusol has several scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of various phenanthrene derivatives. It serves as a model compound for studying phenanthrene chemistry.
Medicine: Research has shown that this compound has potential anticancer properties, making it a candidate for cancer research.
Mechanism of Action
Juncusol exerts its effects through various mechanisms:
Antimicrobial Activity: this compound disrupts bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antiviral Activity: this compound inhibits viral replication by targeting specific viral proteins and interfering with viral RNA synthesis.
Comparison with Similar Compounds
Juncusol is part of a group of phenanthrene derivatives found in Juncus species. Similar compounds include:
Effusol: Another phenanthrene derivative with antimicrobial and anticancer properties.
Dehydrothis compound: A derivative with potent antiviral activity against hepatitis C virus.
Juncuenin B: A phenanthrene derivative with antiproliferative effects.
Uniqueness of this compound: this compound is unique due to its broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. Its ability to target multiple pathways and its presence in various Juncus species make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-ethenyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-4-13-10(2)17(20)9-12-5-6-14-11(3)16(19)8-7-15(14)18(12)13/h4,7-9,19-20H,1,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVMKPYDOHZJLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)C=C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211080 | |
Record name | Juncusol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62023-90-9 | |
Record name | Juncusol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62023-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Juncusol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062023909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Juncusol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Juncusol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JUNCUSOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T481HU7OI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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